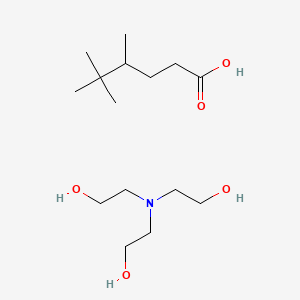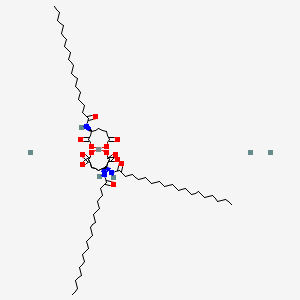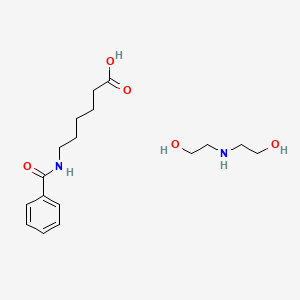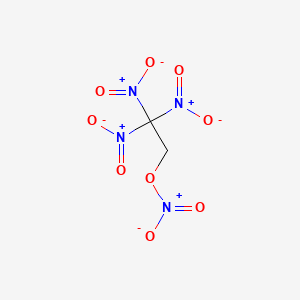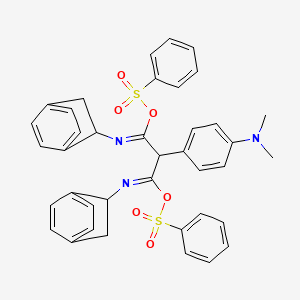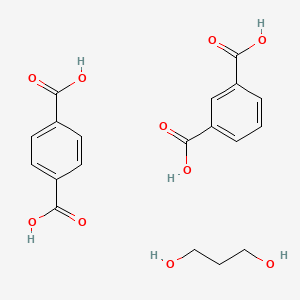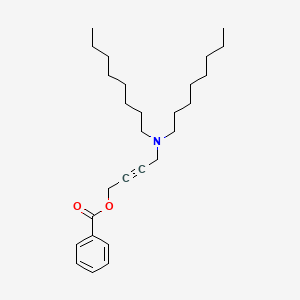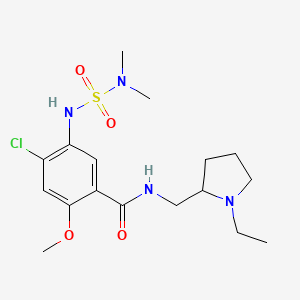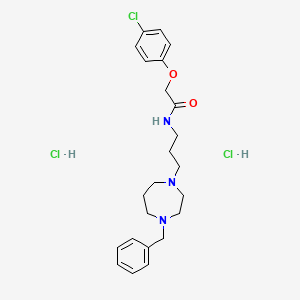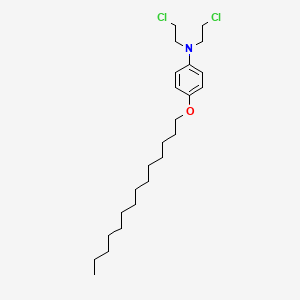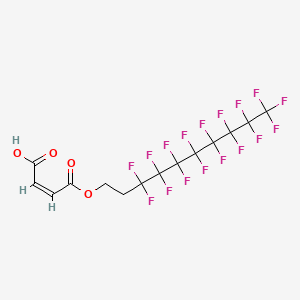
Einecs 306-074-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 306-074-3, also known as 4-(1,1,3,3-tetramethylbutyl)phenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-tetramethylbutyl)phenol typically involves the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 4-(1,1,3,3-tetramethylbutyl)phenol is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of phenol and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxylated derivatives.
Scientific Research Applications
4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of surfactants, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets and pathways. It is known to bind to estrogen receptors, thereby disrupting normal hormonal signaling pathways. This interaction can lead to various biological effects, including endocrine disruption and potential toxicological impacts.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: Another alkylphenol with similar industrial applications but different alkyl chain length.
Octylphenol: Similar structure but with an octyl group instead of a tetramethylbutyl group.
Uniqueness
4-(1,1,3,3-tetramethylbutyl)phenol is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific industrial applications where other alkylphenols may not be as effective.
Properties
CAS No. |
95892-15-2 |
|---|---|
Molecular Formula |
C25H45NO3S |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
N-methylcyclohexanamine;2-(2,3,5,7-tetramethyloctan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C7H15N/c1-13(2)11-14(3)12-15(4)18(5,6)16-9-7-8-10-17(16)22(19,20)21;1-8-7-5-3-2-4-6-7/h7-10,13-15H,11-12H2,1-6H3,(H,19,20,21);7-8H,2-6H2,1H3 |
InChI Key |
OHBHSUZBANOLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)C(C)(C)C1=CC=CC=C1S(=O)(=O)O.CNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


